Diethyl(propyl)amine

Catalog No.
S564774
CAS No.
4458-31-5
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(propyl)amine

CAS Number

4458-31-5

Product Name

Diethyl(propyl)amine

IUPAC Name

N,N-diethylpropan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3

InChI Key

PQZTVWVYCLIIJY-UHFFFAOYSA-N

SMILES

CCCN(CC)CC

Canonical SMILES

CCCN(CC)CC

Diethyl(propyl)amine, also known as N,N-Diethyl-N-propylamine, is an organic compound with the molecular formula C5H13NC_5H_{13}N and a molar mass of 87.17 g/mol. It is classified as a tertiary amine, characterized by the presence of two ethyl groups and one propyl group attached to a nitrogen atom. This compound is a colorless liquid at room temperature and possesses a distinctive amine odor. Diethyl(propyl)amine is soluble in organic solvents and exhibits basic properties due to the nitrogen atom's lone pair, which can accept protons.

Potential Catalyst and Reagent

DEPA has been investigated as a potential catalyst in various organic reactions. For instance, studies suggest its effectiveness in promoting the Diels-Alder cycloaddition reaction, a fundamental process for creating complex organic molecules []. Additionally, DEPA's ability to act as a Brønsted base (a molecule that can accept a proton) makes it a potential reagent in various chemical transformations [].

Corrosion Inhibition

DEPA's properties, like its weak alkalinity and miscibility with various solvents, have led to its exploration as a corrosion inhibitor. Research suggests its potential application in protecting metals like copper and aluminum from corrosion in specific environments [].

Typical of amines, including:

  • Neutralization Reactions: It can react with acids to form corresponding salts. For instance, when combined with hydrochloric acid, it produces diethyl(propyl)ammonium chloride.
  • Alkylation Reactions: The nitrogen atom can undergo alkylation, where it reacts with alkyl halides to form more complex amines.
  • Condensation Reactions: Diethyl(propyl)amine can react with carbonyl compounds in condensation reactions to form imines or enamines.

These reactions are often exothermic and may require specific conditions such as temperature control to prevent unwanted side reactions .

Diethyl(propyl)amine can be synthesized through several methods:

  • Alkylation of Ammonia: One common method involves the alkylation of ammonia using ethyl bromide and propyl bromide under basic conditions. This method typically requires careful control of reaction conditions to minimize side products.
  • Reductive Amination: Another approach is reductive amination, where an aldehyde or ketone reacts with diethylamine in the presence of reducing agents such as sodium cyanoborohydride.
  • Direct Alkylation: The direct alkylation of diethylamine with propylene oxide or propylene glycol under acidic conditions can also yield diethyl(propyl)amine .

Diethyl(propyl)amine has several applications across different industries:

  • Chemical Intermediate: It serves as a building block for synthesizing various chemicals, including pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is utilized in chemical processes requiring non-polar solvents.
  • Corrosion Inhibitor: The compound is used in formulations aimed at preventing corrosion in metals by forming protective films .

Research on the interactions of diethyl(propyl)amine with other substances reveals its potential effects on biological systems:

  • Drug Interactions: Studies indicate that this compound may interact with other drugs affecting metabolic pathways or neurotransmitter levels.
  • Environmental Impact: Interaction studies have also focused on its behavior in environmental contexts, particularly its reactivity with pollutants or other organic compounds.

Understanding these interactions is crucial for assessing both therapeutic efficacy and environmental safety .

Similar Compounds: Comparison

Diethyl(propyl)amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
DiethylamineC4H11NC_4H_{11}NContains two ethyl groups; commonly used as a base.
PropylamineC3H9NC_3H_{9}NA primary amine; simpler structure than diethyl(propyl)amine.
TriethylamineC6H15NC_6H_{15}NContains three ethyl groups; more sterically hindered.
DimethylpropylamineC5H13NC_5H_{13}NSimilar structure but contains two methyl groups instead of ethyl.
N,N-Diethyl-N-isopropylamineC7H17NC_7H_{17}NContains an isopropyl group; used in similar applications.

Diethyl(propyl)amine's unique combination of ethyl and propyl groups gives it distinct chemical properties and reactivity compared to these similar compounds, making it particularly useful in specific industrial applications .

XLogP3

2.2

Other CAS

4458-31-5

Wikipedia

Diethyl(propyl)amine

Dates

Modify: 2023-08-15
Rodrigalvarez et al. Catalytic C(sp3)-H bond activation in tertiary alkylamines. Nature Chemistry, DOI: 10.1038/s41557-019-0393-8, published online 20 December 2019

Explore Compound Types